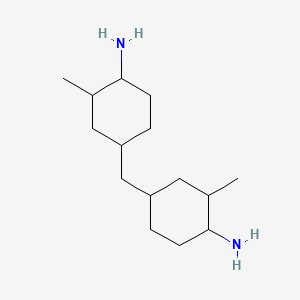

Bis(4-amino-3-methylcyclohexyl)methane

描述

准备方法

Synthetic Routes and Reaction Conditions

Bis(4-amino-3-methylcyclohexyl)methane can be synthesized through the hydrogenation of bis(4-nitro-3-methylcyclohexyl)methane. The hydrogenation process typically involves the use of a palladium catalyst under high pressure and temperature conditions . The reaction is as follows:

Bis(4-nitro-3-methylcyclohexyl)methane+H2→this compound

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale hydrogenation reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

化学反应分析

Types of Reactions

Bis(4-amino-3-methylcyclohexyl)methane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: It can be reduced to form secondary amines.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions include nitroso derivatives, secondary amines, and substituted amines .

科学研究应用

Bis(4-amino-3-methylcyclohexyl)methane has a wide range of applications in scientific research:

Chemistry: It is used as a curing agent for epoxy resins, enhancing their thermal and mechanical properties.

Biology: The compound is studied for its potential effects on cellular structures and functions.

Medicine: Research is ongoing to explore its potential use in drug delivery systems.

Industry: It is used in the production of high-performance polymers and coatings.

作用机制

The mechanism of action of bis(4-amino-3-methylcyclohexyl)methane involves its interaction with epoxy groups in resins, leading to cross-linking and curing. This process enhances the thermal and mechanical properties of the resulting material . The molecular targets include the epoxy groups, and the pathways involved are primarily nucleophilic addition reactions .

相似化合物的比较

Similar Compounds

- Bis(4-aminocyclohexyl)methane

- 4,4’-Methylenebis(cyclohexylamine)

- 3,3’-Dimethyl-4,4’-diaminodicyclohexylmethane

Uniqueness

Bis(4-amino-3-methylcyclohexyl)methane is unique due to its high thermal stability and mechanical strength, which are superior to many other polyamines. Its specific structure allows for efficient cross-linking in epoxy resins, making it highly valuable in industrial applications .

生物活性

Bis(4-amino-3-methylcyclohexyl)methane , also known as 4,4’-methylenebis(2-methylcyclohexanamine), is an organic compound primarily utilized as a curing agent in epoxy resins. Its molecular formula is , with a molecular weight of 238.41 g/mol. This compound has garnered attention due to its significant biological activity, which influences various cellular and biochemical processes.

Target of Action

The compound interacts with epoxy groups through a cross-linking reaction, which is crucial for the curing process of epoxy resins. This interaction forms stable complexes that enhance the mechanical strength and chemical resistance of the resulting materials.

Biochemical Pathways

This compound plays a role in several biochemical pathways, particularly in enzyme interactions. It has been shown to influence the activity of amine oxidases, which are vital for amine metabolism, leading to alterations in metabolic pathways and cellular functions.

Cellular Effects

Research indicates that this compound can modulate cell signaling pathways, affecting gene expression and cellular metabolism. For instance, it can influence the activity of kinases and phosphatases, which are critical for cell proliferation and differentiation. Additionally, it has been observed to induce pathological changes in animal models, particularly affecting lung Clara cells.

Dosage Effects

Toxicological studies reveal a dose-dependent relationship concerning the biological effects of this compound. At low doses, it may enhance cellular functions and promote tissue repair; however, at higher doses, it can lead to cytotoxic effects such as apoptosis and tissue necrosis. A threshold effect has been noted where specific dosage ranges yield optimal cellular responses .

Long-term Effects

Long-term exposure studies on rats indicate that this compound can cause severe damage to the choroid plexus in the brain, along with other systemic effects such as liver and kidney toxicity. The no-observed-adverse-effect level (NOAEL) was established at 2.5 mg/kg body weight per day in subchronic studies .

Histopathological Findings

Histopathological examinations have shown changes in organ weights and tissue structure at high exposure levels. Notable findings include slight fibrosis in lung tissues and alterations in reproductive organ weights due to systemic toxicity .

Animal Model Studies

- Choroid Plexus Damage : Repeated oral administration in rat models resulted in significant damage to the choroid plexus, indicating potential neurotoxic effects.

- Liver Toxicity : High doses led to increased serum transaminase levels (GOT and GPT), suggesting hepatotoxicity associated with high exposure levels .

- Reproductive Effects : Observations showed reduced testes weight and atrophy of seminiferous tubules at elevated doses, highlighting reproductive toxicity concerns .

Summary of Biological Activity

| Biological Activity | Effects | Dosage Level |

|---|---|---|

| Cell Signaling Modulation | Alters proliferation and differentiation | Varies with dosage |

| Enzyme Interaction | Influences amine metabolism | Low doses beneficial; high doses toxic |

| Neurotoxicity | Damage to choroid plexus | Repeated high doses |

| Hepatotoxicity | Increased liver enzymes | High doses |

| Reproductive Toxicity | Testes atrophy | High doses |

常见问题

Q. What are the established synthetic routes for Bis(4-amino-3-methylcyclohexyl)methane, and how are structural isomers characterized in polymer chemistry?

Answer:

this compound is synthesized via condensation reactions with monomers such as isophthalic acid and laurolactam to form polyamide resins (e.g., Nylon 12T) . Key steps include:

Molar Ratios : Precise stoichiometric control (e.g., 34.4% laurolactam, 26.8% isophthalic acid, 38.8% this compound) ensures optimal polymerization .

Isomer Characterization :

- Spectroscopy : NMR and IR analyze cyclohexyl ring conformations and amine group reactivity .

- Chromatography : HPLC separates stereoisomers, critical for tuning polymer crystallinity .

Table 1: Synthesis Parameters for Nylon 12T Resins

| Component | Weight Percentage | Role in Polymerization |

|---|---|---|

| Laurolactam | 34.4 ± 1.5% | Lactam ring-opening |

| Isophthalic Acid | 26.8 ± 0.4% | Dicarboxylic acid linker |

| This compound | 38.8 ± 0.5% | Amine curing agent |

Q. What standardized experimental models are used to assess the subacute toxicity of this compound?

Answer:

Rodent models are employed to evaluate neurotoxicity and systemic effects:

Oral Administration : Rats receive daily doses (exact mg/kg unspecified in evidence) for 14–90 days, mimicking occupational exposure .

Endpoints :

- Histopathology : Choroid plexus damage (swelling, hydropic vacuolation) via light microscopy .

- Biomarkers : Collagen-like symptoms (e.g., scleroderma) in serum .

Table 2: Key Findings from Subacute Toxicity Studies

| Study Duration | Species | Observed Effects | Reference |

|---|---|---|---|

| 14–90 days | Rat | Choroid plexus lesions, epithelial swelling | |

| 30 days | Rat | Polymyositis-like symptoms, collagen degradation |

Q. How does stereoisomerism of this compound influence the thermal stability of polyamide resins?

Answer:

Stereoisomer ratios dictate polymer properties:

Cis/Trans Isomers :

- Cis-rich : Enhances rigidity and thermal stability (Tg ~120°C) .

- Trans-rich : Improves ductility but reduces heat resistance .

Methodology :

- Dynamic Mechanical Analysis (DMA) : Measures Tg and stress relaxation in vitrimers .

- Differential Scanning Calorimetry (DSC) : Quantifies melting points and crystallinity .

Q. What mechanisms underlie the neurotoxic effects of this compound in rodent models?

Answer:

Neurotoxicity arises from metabolic byproducts and oxidative stress:

Metabolites : Amine oxidation generates reactive intermediates that disrupt blood-brain barrier integrity .

Oxidative Pathways :

- Lipid Peroxidation : Elevated malondialdehyde (MDA) levels in brain tissue .

- Glutathione Depletion : Reduces antioxidant capacity in choroid plexus .

Experimental Validation :

- Immunohistochemistry : Detects microglial activation in brain sections .

- LC-MS/MS : Identifies amine-derived metabolites in serum .

Q. How can researchers resolve contradictions in toxicological data across studies (e.g., dose-dependent vs. route-dependent effects)?

Answer:

Discrepancies arise from variability in experimental design:

Dose-Response Curves :

- Low Dose (Chronic) : Subtle collagen degradation .

- High Dose (Acute) : Severe choroid plexus damage .

Route-Specific Effects :

- Oral vs. Inhalation : Oral administration bypasses pulmonary detoxification, increasing systemic bioavailability .

Methodological Adjustments :

- Meta-Analysis : Pool data across studies using standardized toxicity scales (e.g., OECD guidelines) .

- In Silico Modeling : Predict bioaccumulation using QSAR models .

Q. What advanced analytical techniques are recommended for quantifying stereoisomers in this compound?

Answer:

Chiral HPLC :

- Column : Polysaccharide-based (e.g., Chiralpak IA) for baseline separation .

- Detection : UV at 254 nm for amine moieties .

X-ray Crystallography : Resolves 3D conformation of cyclohexyl rings in solid-state polymers .

Mass Spectrometry :

- High-Resolution MS : Confirms molecular weights of isomers (C13H26N2, MW 210.36) .

Q. How do synthesis parameters (e.g., temperature, catalyst) affect the mechanical properties of polyamide resins derived from this compound?

Answer:

Catalyst Selection :

- Tin-Based (e.g., DBTL) : Accelerates amide formation but risks side reactions .

- Acid Catalysts : Improve yield in laurolactam copolymerization .

Temperature Optimization :

- Low Temp (80–100°C) : Favors linear chain growth .

- High Temp (>150°C) : Induces branching, reducing tensile strength .

Table 3: Impact of Synthesis Conditions on Polymer Properties

| Parameter | Effect on Polymer | Optimal Range |

|---|---|---|

| Temperature | ↑ Crystallinity, ↑ Tg | 100–120°C |

| Catalyst (DBTL) | ↑ Reaction Rate, ↓ PDI | 0.1–0.5 wt% |

| Isomer Ratio (Cis:Trans) | ↑ Toughness, ↓ Thermal Stability | 60:40 |

属性

IUPAC Name |

4-[(4-amino-3-methylcyclohexyl)methyl]-2-methylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30N2/c1-10-7-12(3-5-14(10)16)9-13-4-6-15(17)11(2)8-13/h10-15H,3-9,16-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGSBHTZEJMPDSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCC1N)CC2CCC(C(C2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30N2 | |

| Record name | 2,2'-DIMETHYL-4,4'-METHYLENEBIS(CYCLOHEXYLAMINE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1464 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6029670 | |

| Record name | Bis(4-amino-3-methylcyclohexyl)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, COLOURLESS-TO-YELLOW LIQUID. | |

| Record name | Cyclohexanamine, 4,4'-methylenebis[2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-DIMETHYL-4,4'-METHYLENEBIS(CYCLOHEXYLAMINE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1464 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

342 °C | |

| Record name | 2,2'-DIMETHYL-4,4'-METHYLENEBIS(CYCLOHEXYLAMINE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1464 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 20 °C: 0.4 | |

| Record name | 2,2'-DIMETHYL-4,4'-METHYLENEBIS(CYCLOHEXYLAMINE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1464 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 0.95 | |

| Record name | 2,2'-DIMETHYL-4,4'-METHYLENEBIS(CYCLOHEXYLAMINE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1464 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 20 °C: 0.08 | |

| Record name | 2,2'-DIMETHYL-4,4'-METHYLENEBIS(CYCLOHEXYLAMINE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1464 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

6864-37-5 | |

| Record name | Bis(4-amino-3-methylcyclohexyl)methane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6864-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(4-amino-3-methylcyclohexyl)methane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006864375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanamine, 4,4'-methylenebis[2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(4-amino-3-methylcyclohexyl)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-dimethyl-4,4'-methylenebis(cyclohexylamine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.238 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(4-AMINO-3-METHYLCYCLOHEXYL)METHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K4H01E55X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,2'-DIMETHYL-4,4'-METHYLENEBIS(CYCLOHEXYLAMINE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1464 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-7 °C | |

| Record name | 2,2'-DIMETHYL-4,4'-METHYLENEBIS(CYCLOHEXYLAMINE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1464 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。